molecular formula C7H13F3OS B13345865 3-(Tert-butylsulfanyl)-1,1,1-trifluoropropan-2-ol

3-(Tert-butylsulfanyl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13345865
M. Wt: 202.24 g/mol
InChI Key: ZXTBCPMWVXJEEL-UHFFFAOYSA-N
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Description

3-(Tert-butylsulfanyl)-1,1,1-trifluoropropan-2-ol is a specialized organic compound with the molecular formula C 7 H 13 F 3 OS and a molecular weight of 202.24 g/mol . Its structure integrates a tert-butylsulfanyl ether, a secondary alcohol, and a trifluoromethyl group, making it a valuable building block in medicinal chemistry and organic synthesis. The compound is of significant interest for the development of novel anthelmintic agents, as indicated by its relevance in patent literature concerning new heterocyclic compounds with sulfur atoms . The presence of both the sulfur-containing tert-butyl group and the trifluoromethyl group is a key structural feature. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and bioavailability in drug candidates, while the sulfur atom can influence electronic properties and participate in specific binding interactions . Researchers can utilize this chiral scaffold to explore structure-activity relationships, particularly in the synthesis of complex heterocyclic systems containing sulfur as the only ring hetero atom . The SMILES notation for this compound is CC(C)(C)SCC(O)C(F)(F)F . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

Molecular Formula

C7H13F3OS

Molecular Weight

202.24 g/mol

IUPAC Name

3-tert-butylsulfanyl-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C7H13F3OS/c1-6(2,3)12-4-5(11)7(8,9)10/h5,11H,4H2,1-3H3

InChI Key

ZXTBCPMWVXJEEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCC(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Starting Material: 1,1,1-Trifluoroacetone

Method:
The most established route involves reduction of 1,1,1-trifluoroacetone (CAS: 374-01-6). This ketone is commercially available and serves as a precursor for the trifluorinated alcohol.

Reaction Conditions:

  • Reducing Agent: Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) or diethyl ether.
  • Procedure:
    • Dissolve 1,1,1-trifluoroacetone in dry THF.
    • Add LiAlH4 slowly at 0°C under inert atmosphere.
    • Stir at room temperature for approximately 2 hours.
    • Quench with saturated ammonium chloride solution.
    • Filter and concentrate to obtain the trifluoropropanol.

Yield:
Reported yields can reach up to 99%, with high purity suitable for subsequent functionalization.

Alternative Synthesis via Microbial Reduction

Patent literature indicates microbial reduction of trifluoroacetone using specific microorganisms capable of enantioselective reduction, providing high optical purity of the (S)-enantiomer. Such biocatalytic routes are advantageous for producing chiral alcohols with high enantiomeric excess (ee).

Introduction of the Tert-Butylsulfanyl Group

Nucleophilic Substitution Approach

Method:

  • React the trifluoropropanol with tert-butylthiol (t-BuSH) in the presence of a suitable activating agent.
  • Activation of the hydroxyl group may involve conversion to a better leaving group (e.g., mesylate or tosylate).

Reaction Conditions:

  • Step 1: Convert trifluoropropanol to its tosylate using p-toluenesulfonyl chloride (TsCl) in pyridine.
  • Step 2: React the tosylate with tert-butylthiolate (t-BuS−) generated in situ from tert-butylthiol and a base such as sodium hydride (NaH).

Reaction Scheme:

Trifluoropropanol → Tosylate → Nucleophilic substitution with tert-butylthiolate → TBTB-trifluoropropanol

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature: 0°C to room temperature.
  • Time: 12–24 hours for complete conversion.

Direct Displacement Method

Alternatively, if the hydroxyl is activated, direct displacement with tert-butylthiolate is feasible, provided the leaving group is sufficiently reactive.

Optimization and Purification

  • Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy to confirm completion.
  • Purification: Column chromatography or distillation under reduced pressure to isolate the pure TBTB-trifluoropropanol.
  • Enantiomeric Purity: Achieved through chiral chromatography if enantioselectivity is desired, especially when microbial reduction routes are employed.

Summary of Reaction Conditions and Yields

Step Reagents Solvent Temperature Time Yield References
Reduction of trifluoroacetone LiAlH4 THF or diethyl ether 0°C to RT 2 hours Up to 99%
Tosylation of trifluoropropanol TsCl, pyridine DCM or pyridine 0°C to RT 12–24 hours Quantitative
Nucleophilic substitution with tert-butylthiolate t-BuSH, NaH THF or DCM 0°C to RT 12–24 hours Variable

Analytical Validation

Literature and Patent Sources

  • Chemical Synthesis Protocols: The reduction of trifluorinated ketones with hydrides is well-documented in chemical literature, including synthesis of related fluorinated alcohols.
  • Biocatalytic Routes: Microbial reduction methods are disclosed in patents for enantioselective synthesis of fluorinated alcohols, emphasizing eco-friendly and stereoselective approaches.
  • Organosulfur Chemistry: Sulfur substitution reactions are standard in organosulfur chemistry, with detailed procedures available in organic synthesis manuals and patent disclosures.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylthio)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the trifluoromethyl group, yielding simpler alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Simpler Alcohols: Formed through reduction reactions.

    Various Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

3-(tert-Butylthio)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-Butylthio)-1,1,1-trifluoropropan-2-ol involves its interaction with various molecular targets. The tert-butylthio group can interact with thiol-containing enzymes and proteins, potentially modifying their activity. The trifluoropropanol moiety can influence the compound’s lipophilicity and its ability to cross biological membranes, affecting its distribution and efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-(tert-butylsulfanyl)-1,1,1-trifluoropropan-2-ol can be contextualized by comparing it with analogs bearing different substituents at the 3-position. Key comparisons include:

Substituent Effects on Physical and Spectral Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Spectral Data (¹H/¹³C NMR) Source
3-(Tert-butylsulfanyl)-1,1,1-TFP* -S-C(CH₃)₃ C₇H₁₃F₃OS 226.24 Not explicitly reported; inferred from analogs. Tert-butyl signals: δ ~1.3 ppm (¹H); 30–35 ppm (¹³C) Estimated
3-Nitro-1,1,1-trifluoropropan-2-ol -NO₂ C₃H₄F₃NO₃ 171.06 ¹H: δ 4.87–4.39 (m, O2NCH + CHOHCF₃); ¹³C: δ 123.5 (q, J = 280.5 Hz, CF₃) Experimental
3-(Benzylamino)-1,1,1-TFP -NHCH₂C₆H₅ C₁₀H₁₂F₃NO 219.20 Solubility: DMSO > ethanol; storage: -80°C (6 months) GLPBIO
3-(Cycloheptylamino)-1,1,1-TFP -NHC₇H₁₃ C₁₀H₁₈F₃NO 225.25 CAS 478050-28-1; supplier: ChemBK ChemBK
3-Ethylthio-1,1,1-TFP -SCH₂CH₃ C₅H₉F₃OS 182.18 Listed in fluorinated compound databases Internal report

Notes:

  • TFP : Trifluoropropan-2-ol.
  • The tert-butylsulfanyl group confers higher lipophilicity (logP ~2.5–3.0) compared to polar nitro (-NO₂) or amino (-NH-) substituents.
  • Nitro-substituted analogs exhibit strong electron-withdrawing effects, lowering pKa (~8–9) compared to thioethers (~10–11) .

Reactivity and Stability

  • Acid Stability: Amino-substituted analogs (e.g., 3-(dimethylamino)-1,1,1-TFP) form stable dications in superacid media (HF/SbF₅), as observed via ¹H NMR (δ 9.72 ppm for protonated -OH) . Thioether analogs like 3-(tert-butylsulfanyl)-1,1,1-TFP are less prone to protonation due to weaker electron donation by sulfur vs. nitrogen.
  • Oxidative Stability: Thioethers oxidize to sulfoxides/sulfones under strong oxidizing conditions, whereas amino groups may undergo N-oxidation . The tert-butyl group sterically shields the sulfur atom, reducing oxidation rates .

Biological Activity

3-(Tert-butylsulfanyl)-1,1,1-trifluoropropan-2-ol is an organosulfur compound that combines a tert-butylthio group with a trifluoropropanol moiety. This unique structure suggests potential biological activities that are currently under investigation. This article delves into its biological activity, including mechanisms of action, research findings, and case studies.

Property Details
Molecular FormulaC7H13F3OS
Molecular Weight202.24 g/mol
IUPAC Name3-tert-butylsulfanyl-1,1,1-trifluoropropan-2-ol
InChI KeyZXTBCPMWVXJEEL-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)SCC(C(F)(F)F)O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The tert-butylthio group can interact with thiol-containing enzymes and proteins, potentially modifying their activity. The trifluoropropanol moiety enhances the compound's lipophilicity, influencing its ability to cross biological membranes and affecting its distribution and efficacy in biological systems.

Cytotoxicity and Pharmacological Potential

Preliminary investigations into the cytotoxicity of related organosulfur compounds have shown varying degrees of effectiveness against cancer cell lines. While direct studies on this compound are scarce, it is hypothesized that its unique structure may confer similar cytotoxic properties. Further pharmacological assessments are necessary to evaluate its therapeutic potential as a precursor in drug development.

Case Study 1: Enzyme Interaction

A study examining the interaction of fluorinated compounds with AChE demonstrated that modifications in the molecular structure can significantly alter binding affinity and inhibition kinetics. This suggests that this compound may exhibit similar behavior due to its structural characteristics .

Case Study 2: Synthesis and Biological Evaluation

Research focusing on the synthesis of organosulfur compounds has highlighted the importance of reaction conditions in determining biological activity. For example, the synthesis of this compound through nucleophilic substitution reactions has been shown to yield products with varying biological activities based on the substituents involved.

Q & A

Q. How can the synthesis of 3-(tert-butylsulfanyl)-1,1,1-trifluoropropan-2-ol be optimized for high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. A nucleophilic substitution reaction between tert-butyl thiol and a trifluoropropanol precursor is typical. Key factors include:
  • Temperature : Maintain 40–60°C to balance reactivity and side-product formation.
  • Solvent : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .
  • Catalyst : Employ mild bases (e.g., K₂CO₃) to deprotonate the thiol without degrading the trifluoromethyl group .
    For solvent-free approaches, microwave-assisted synthesis can reduce reaction time and improve selectivity .
ParameterOptimal RangeImpact on Yield/Purity
Temperature40–60°CPrevents decomposition
SolventDMF or acetonitrileEnhances nucleophilicity
Reaction Time6–12 hoursMinimizes by-products

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR Spectroscopy : <sup>19</sup>F NMR confirms trifluoromethyl integrity (δ −60 to −70 ppm). <sup>1</sup>H NMR identifies tert-butylsulfanyl protons (δ 1.3–1.5 ppm) and hydroxyl groups (δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for chiral variants .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]<sup>+</sup> at m/z 246.1) .

Q. How does the tert-butylsulfanyl group influence the compound’s reactivity in organic transformations?

  • Methodological Answer : The tert-butylsulfanyl group enhances steric bulk and electron density, affecting reactivity:
  • Oxidation : Forms sulfoxides/sulfones under controlled conditions (e.g., H₂O₂/CH₃COOH) .
  • Nucleophilic Substitution : The bulky tert-butyl group slows SN2 reactions but stabilizes carbocation intermediates in SN1 pathways .
  • Hydrogen Bonding : The sulfur atom participates in weak hydrogen bonds, influencing crystal packing .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R/S configurations) impact the biological activity of this compound?

  • Methodological Answer : Chiral centers significantly alter receptor binding. For example:
  • Enantiomeric Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate R/S forms .
  • Biological Assays : Compare IC₅₀ values in enzyme inhibition studies (e.g., CETP inhibition assays show R-configuration is 10x more potent than S-configuration) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify stereospecific binding pockets .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Address discrepancies through:
  • Dose-Response Curves : Ensure assays cover a wide concentration range (nM–μM) to avoid false negatives .
  • Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation skews activity measurements .
  • Crystallographic Studies : Resolve binding modes (e.g., CETP inhibition via tunnel-blocking vs. allosteric modulation) .

Q. What computational strategies are effective for predicting the physicochemical properties of this compound?

  • Methodological Answer : Leverage quantum mechanics (QM) and machine learning (ML):
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict logP (2.1 ± 0.3) and pKa (9.5) .
  • MD Simulations : Model solvation effects in lipid bilayers to estimate membrane permeability .
  • QSAR Models : Train on fluorinated alcohol datasets to predict toxicity (e.g., LD₅₀ ~ 500 mg/kg in rodents) .

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